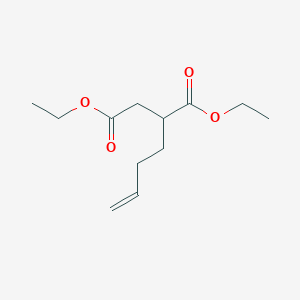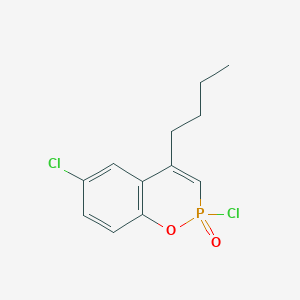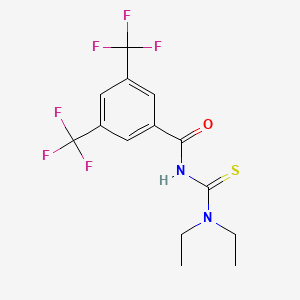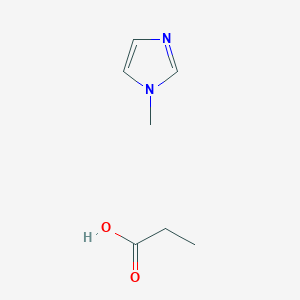![molecular formula C12H16O4 B14206217 5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate CAS No. 827607-35-2](/img/structure/B14206217.png)
5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate is a complex organic compound with a unique structure that includes a fused bicyclic system
Preparation Methods
The synthesis of 5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate involves the reaction of methacrylic acid derivatives with specific cyclic compounds to form stable ester bonds . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength.
Materials Science: The compound is explored for its potential in creating advanced materials with specific functionalities, including coatings and adhesives.
Biological Research: It may be used in the development of bioactive compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules or catalyze specific reactions . The pathways involved may include enzymatic reactions or non-enzymatic processes depending on the application .
Comparison with Similar Compounds
Similar compounds to 5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate include:
5-Oxohexahydro-2,6-methanofuro[3,2-b]furan-3-yl methacrylate: This compound has a similar bicyclic structure but differs in its functional groups, leading to different reactivity and applications.
Hexahydro-5-oxo-2,6-methanofuro[3,2-b]furan-3-yl 2-methyl-2-propenoic acid ester:
These comparisons highlight the uniqueness of this compound in terms of its specific structure and functional groups, which contribute to its distinct properties and applications.
Properties
CAS No. |
827607-35-2 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(5,5-dimethyl-4,8-dioxatricyclo[4.2.1.03,7]nonan-2-yl) prop-2-enoate |
InChI |
InChI=1S/C12H16O4/c1-4-8(13)15-10-7-5-6-9(14-7)11(10)16-12(6,2)3/h4,6-7,9-11H,1,5H2,2-3H3 |
InChI Key |
MWUHXEROIATSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3C(C(C2O3)O1)OC(=O)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene](/img/structure/B14206138.png)
![Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206144.png)

![[2-Methoxy-2-(3-nitrophenyl)ethenyl]oxidanium](/img/structure/B14206148.png)
![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]](/img/structure/B14206153.png)


![5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14206171.png)




![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
